![molecular formula C13H14N4O3 B2514318 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-44-5](/img/structure/B2514318.png)
3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is a derivative of oxazolopurinedione, which is a class of heterocyclic compounds that have been studied for their potential as adenosine receptor ligands and anticonvulsants . These compounds are characterized by a tricyclic structure that includes an oxazole ring fused to a purine moiety. The specific compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research.
Synthesis Analysis
The synthesis of oxazolopurinediones, which are structurally related to the compound of interest, involves the cyclization of 8-bromotheophylline with oxiranes . This process yields a variety of derivatives with different substituents, which can significantly affect their biological activity and physical properties. The synthesis of allylic derivatives of related heterocyclic compounds has been achieved through reactions involving potassium carbonate and allyl bromide in the presence of 18-crown-6-ether as a catalyst .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with biological targets. For instance, the major compound discussed in one of the papers crystallizes in the monoclinic space group P2(1)/n and features extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important for the stability and biological activity of the compounds.
Chemical Reactions Analysis
The reactivity of allylic derivatives in the presence of electrophiles has been explored, with reactions such as alkylation and acetylation occurring at specific sites on the molecule depending on the substituents present . The presence of an allyl group can also lead to cyclization reactions under certain conditions, resulting in the formation of new heterocyclic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolopurinediones are influenced by their molecular structure. The lipophilicity of the substituents, for example, has been found to be important for their pharmacological activity, with long alkyl chains contributing to anticonvulsant activity but also increasing neurotoxicity . The presence of different functional groups and substituents can also affect the solubility, stability, and overall reactivity of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Anticancer Agents A novel series of fused triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized, showing potent anti-proliferative activity against various human cancer cell lines. Two specific derivatives exhibited strong activity, with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies complemented these results, providing insights into their mechanism of action (E. Ramya Sucharitha et al., 2021).
Anticancer, Anti-HIV-1, and Antimicrobial Activity A series of triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. One compound, in particular, exhibited considerable anticancer activity against melanoma and lung cancer, while others showed moderate anti-HIV-1 activity and significant antimicrobial activity (F. Ashour et al., 2012).
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJOQWBLKXPDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



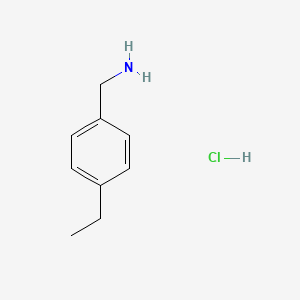
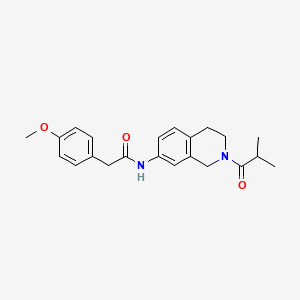
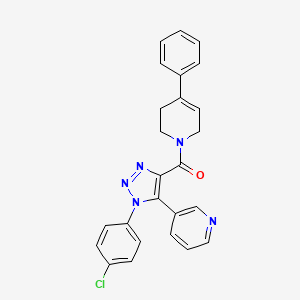
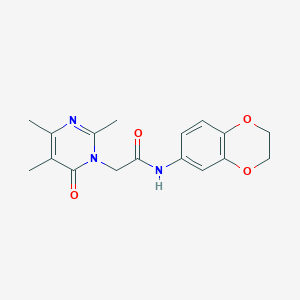

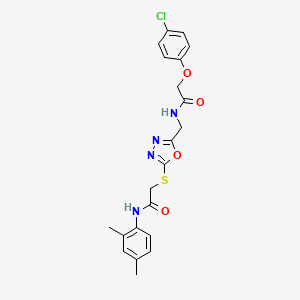
![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)
